2-(5-Bromothiophen-3-yl)acetic acid
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Overview
Description
2-(5-Bromothiophen-3-yl)acetic acid is an organic compound that contains both a thiophene and carboxylic acid functional group. Its molecular formula is C6H5BrO2S, and it has a molecular weight of 221.07 g/mol. This compound is commonly used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s important to note that the compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds , which could potentially influence a variety of molecular and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(5-Bromothiophen-3-yl)acetic acid involves the bromination of 2-(thiophen-2-yl)acetic acid. The process typically includes adding bromine to a solution of 2-(thiophen-2-yl)acetic acid in acetic acid at a controlled temperature . The reaction is allowed to proceed for a few hours, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)acetic acid: Similar structure but with the bromine atom at a different position on the thiophene ring.
Thiophene-2-acetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-(5-Chlorothiophen-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(5-Bromothiophen-3-yl)acetic acid is unique due to the presence of the bromine atom at the 5-position of the thiophene ring. This specific substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-(5-bromothiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLHWWOMUWTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057217-28-3 |
Source
|
Record name | 2-(5-bromothiophen-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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